molecular formula C8H3BrClF5 B6276154 1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene CAS No. 2763780-03-4

1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene

Cat. No. B6276154
CAS RN: 2763780-03-4
M. Wt: 309.5
InChI Key:
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Description

1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene, also known as 1-BC-4-PFEB, is a compound belonging to the family of halogenated benzenes. It is a colorless liquid with a boiling point of approximately 91.3°C and a melting point of -77.7°C. 1-BC-4-PFEB is used in a variety of scientific and industrial applications, including organic synthesis and research, and has become increasingly popular in recent years due to its unique properties.

Scientific Research Applications

1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is widely used in scientific research due to its unique properties. It is a versatile reagent that can be used in a variety of organic synthesis reactions, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the purification of organic compounds, and as a solvent in the synthesis of polymers. In addition, 1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is used in the synthesis of polymers, which are used in a variety of industries, including electronics, automotive, and medical.

Mechanism of Action

1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is an alkylating agent, which means that it can react with other molecules to form new compounds. The reaction is initiated by the formation of a carbocation intermediate, which is then attacked by the nucleophile to form a new compound. This process is reversible and can be used to form a variety of different compounds, depending on the reactants used.
Biochemical and Physiological Effects
1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene has been shown to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cytochrome P450, which is responsible for the metabolism of many drugs and other compounds. In addition, 1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter.

Advantages and Limitations for Lab Experiments

1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. However, it is also highly toxic and should be handled with care. In addition, it is not soluble in water and must be used in an organic solvent.

Future Directions

1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene has a number of potential applications and future directions. One of the most promising areas is in the development of new pharmaceuticals, agrochemicals, and other compounds. In addition, 1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene could be used in the synthesis of polymers and other materials, as well as in the purification of organic compounds. Finally, 1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene could be used in the development of new catalysts, which could be used to speed up and improve the efficiency of a variety of organic reactions.

Synthesis Methods

1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene can be synthesized by a variety of methods. The most commonly used method is a two-step reaction involving the reaction of bromoacetylene with 2-chlorobenzene in the presence of a base catalyst, followed by the addition of 1,1,2,2,2-pentafluoroethyl bromide. This method is relatively simple and efficient, and yields high yields of 1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene. Other methods of synthesis include the reaction of bromoacetylene with 2-chlorobenzene in the presence of a base catalyst, followed by the addition of 1,1,2,2,2-pentafluoroethyl iodide, and the reaction of bromoacetylene with 2-chlorobenzene in the presence of a base catalyst, followed by the addition of 1,1,2,2,2-pentafluoroethyl chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene involves the introduction of a pentafluoroethyl group onto a benzene ring, followed by bromination and chlorination of the ring.", "Starting Materials": [ "Benzene", "1,1,2,2,2-Pentafluoroethane", "Bromine", "Chlorine" ], "Reaction": [ "Step 1: Benzene is reacted with 1,1,2,2,2-pentafluoroethane in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-(1,1,2,2,2-pentafluoroethyl)benzene.", "Step 2: 1-(1,1,2,2,2-Pentafluoroethyl)benzene is then reacted with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, to form 1-bromo-2-(1,1,2,2,2-pentafluoroethyl)benzene.", "Step 3: Finally, 1-bromo-2-(1,1,2,2,2-pentafluoroethyl)benzene is reacted with chlorine in the presence of a Lewis acid catalyst, such as iron(III) chloride, to form 1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene." ] }

CAS RN

2763780-03-4

Product Name

1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene

Molecular Formula

C8H3BrClF5

Molecular Weight

309.5

Purity

95

Origin of Product

United States

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